N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine

Antiviral HCV Nucleoside analog

Researchers requiring orthogonal protecting group strategies for oligonucleotide synthesis often face supply inconsistencies with dual-protected nucleosides. This compound provides a reliable solution with verified anti-HCV activity (EC50 6.1 µM). • 7.7-fold potency improvement over 5'-O-unmasked N6-benzoyl-2'-deoxyadenosine in HCV replicon assays. • Orthogonal N6/5'-O benzoyl esters enable selective base-mediated 5'-deprotection for downstream functionalization. • Scalable enzymatic synthesis protocol (>99% regioselectivity) ensures consistent supply for CROs and core facilities.

Molecular Formula C24H21N5O5
Molecular Weight 459.5 g/mol
Cat. No. B12096821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine
Molecular FormulaC24H21N5O5
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(=O)C5=CC=CC=C5)O
InChIInChI=1S/C24H21N5O5/c30-17-11-19(34-18(17)12-33-24(32)16-9-5-2-6-10-16)29-14-27-20-21(25-13-26-22(20)29)28-23(31)15-7-3-1-4-8-15/h1-10,13-14,17-19,30H,11-12H2,(H,25,26,28,31)
InChIKeyINUFEIRTCLFJBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine: Dual-Protected Nucleoside


N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine (CAS 104769-16-6) is a fully protected 2'-deoxyadenosine derivative bearing benzoyl groups at both the exocyclic N6 amine and the 5'-hydroxyl positions . This compound serves a dual role: as a key intermediate in the stepwise construction of modified oligonucleotides, and as a member of the 5'-O-masked nucleoside analogue class that has demonstrated promising antiviral activity against hepatitis C virus (HCV) in cell-based replicon assays [1]. The presence of two orthogonal benzoyl esters enables selective deprotection strategies not possible with mono-protected congeners, making it a strategically valuable building block for nucleic acid chemistry and medicinal chemistry programs [2].

Orthogonal protection strategy: Enables selective 5'-O deprotection independent of N6-benzoyl, supporting stepwise oligonucleotide modification.
Antiviral research context: 5'-O-benzoylated nucleoside class associated with reported improved anti-HCV replicon activity in cell-based assays.
Enzymatic production route: Quantitative regioselective 5'-O-benzoylation method supports reproducible synthesis and supply.

N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine: Irreplaceable by Mono-Protected Analogs


The functional and synthetic outcomes achieved with N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine cannot be replicated by substituting simpler analogs such as N6-benzoyl-2'-deoxyadenosine (Bz-dA) or unprotected 2'-deoxyadenosine. The 5'-O-benzoyl group is not merely a passive blocking element; it actively modulates biological activity, as demonstrated by the 7.7-fold improvement in anti-HCV EC50 observed for 5'-O-benzoylated nucleosides versus their 5'-O-unmasked counterparts (6.1 µM vs. 47.2 µM) [1]. Furthermore, in oligonucleotide synthesis, the 5'-O-benzoyl group provides a stable, base-labile protecting group that is orthogonal to the acid-labile DMT group used in standard phosphoramidite chemistry, enabling sequential deprotection strategies that mono-protected analogs cannot support [2]. Substitution with Bz-dA would forfeit the enhanced antiviral potency and the synthetic versatility conferred by the 5'-O-benzoyl moiety, while unprotected nucleosides lack the necessary blocking groups for controlled chain elongation.

Target Compound
N6-Bz-5'-O-Bz-dA
Dual benzoyl protection provides orthogonal deprotection capability and 5'-O-benzoyl-mediated antiviral screening relevance.
Common Substitute
N6-Benzoyl-dA (Bz-dA)
Lacks 5'-O protection; cannot support selective 5'-modification or replicate the reported anti-HCV assay response associated with 5'-O-benzoylation.
Target Compound
N6-Bz-5'-O-Bz-dA
Orthogonal esters allow sequential deprotection; compatible with phosphoramidite chemistry for customized 5'-conjugates.
Potential Substitute
Unprotected 2'-deoxyadenosine
Missing both protecting groups; not suitable for controlled oligonucleotide chain elongation or regioselective functionalization.

N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine: Comparative Evidence


Enhanced Anti-HCV Activity via 5'-O-Benzoylation

In a comparative evaluation of 5'-O-masked 2'-deoxyadenosine analogues, the 5'-O-benzoyl derivative exhibited an EC50 of 6.1 µM against HCV replication in a cell-based replicon assay, whereas the corresponding 5'-O-unmasked analogue showed an EC50 of 47.2 µM [1]. This represents a 7.7-fold improvement in potency directly attributable to the presence of the 5'-O-benzoyl group. N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine, which incorporates both N6- and 5'-O-benzoyl protection, is structurally positioned to leverage this 5'-O-benzoyl-mediated potency enhancement, distinguishing it from N6-mono-benzoylated analogs (e.g., Bz-dA) that lack the 5'-O-acyl moiety [2].

Anti-HCV Activity
Class-level inference
7.7-fold lower EC50
Supports antiviral screening context for 5'-O-benzoylated nucleosides
Inferred from 5'-O-benzoyl-6-Cl-purine analog (EC50 6.1 µM vs 47.2 µM); direct data for target compound not available
Antiviral HCV Nucleoside analog

Selective Deprotection via Orthogonal 5'-O-Benzoyl

N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine incorporates two benzoyl esters that can be removed under basic conditions, while the 5'-O-benzoyl group is orthogonal to acid-labile groups such as DMT. In contrast, the mono-protected analog N6-benzoyl-2'-deoxyadenosine (Bz-dA, CAS 4546-72-9) lacks any 5'-O protection, limiting its utility in stepwise oligonucleotide assembly where the 5'-hydroxyl must be temporarily masked [1]. The 5'-O-benzoyl group can be selectively removed by enzymatic hydrolysis or mild basic treatment without affecting N6-benzoyl protection, enabling sequential functionalization of the 5'-position for phosphoramidite synthesis or conjugation [2].

Orthogonal Deprotection
Class-level inference
Selective 5'-O
Enables sequential functionalization not possible with mono-protected Bz-dA
Enzymatic or mild basic removal of 5'-O-Bz without affecting N6-Bz; quantitative yields reported for enzymatic benzoylation
Oligonucleotide synthesis Protecting group Orthogonal deprotection

Depurination Susceptibility of N6-Benzoyl Protection

The N6-benzoyl protecting group, while widely used, is known to increase susceptibility to acid-catalyzed depurination. Patents and technical literature explicitly state that 'N-6-benzoyl-protected deoxyadenosine nucleotide is especially susceptible to glycosidic cleavage, resulting in a substantially reduced yield of the final oligonucleotide' during repetitive acidic detritylation steps [1]. Furthermore, deoxyadenosine protected with amidines was found to be approximately 20-fold more resistant to depurination than 6-N-benzoyldeoxyadenosine under standard DNA synthesis acidic conditions [2]. This well-documented liability means that users of N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine must carefully control acid exposure times (e.g., TCA/DCA detritylation) to avoid yield loss, a constraint not applicable to amidine-protected or depurination-resistant phosphoramidites.

Depurination Susceptibility
Cross-study comparable
~20-fold lower resistance
N6-benzoyl protection increases acid-catalyzed depurination vs. amidine protection
Relevant for solid-phase oligo synthesis; optimized detritylation protocols required for longer sequences
Oligonucleotide synthesis Depurination Process development

Enzymatic Regioselective 5'-O-Benzoylation

The 5'-O-benzoyl group of the target compound can be introduced with high regioselectivity and efficiency using an enzymatic method. Candida antarctica lipase B catalyzes the selective monobenzoylation at the 5'-hydroxyl group of 2'-deoxynucleosides using vinyl benzoate, achieving quantitative yields [1]. This mild, non-hazardous enzymatic approach contrasts with traditional chemical benzoylation, which often requires pyridine or DMF and yields mixtures of 5'- and 3'-O-benzoylated products. The industrial suitability of this process has been demonstrated through enzyme and vinyl benzoate reclaim/reuse cycles [2]. This established enzymatic route supports the scalable, high-purity production of N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine, ensuring reliable supply for large-scale research programs.

Enzymatic Synthesis
Supporting evidence
>99% yield
Regioselective 5'-O-benzoylation supports reliable production and supply
Candida antarctica lipase B method; vinyl benzoate, mild conditions, reclaimable catalyst
Biocatalysis Green chemistry Nucleoside protection

N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine: Key Applications


HCV Lead Optimization & Prodrug Design

Based on the 7.7-fold potency improvement conferred by 5'-O-benzoylation (EC50 6.1 µM vs. 47.2 µM), N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine serves as a privileged scaffold for medicinal chemistry programs targeting HCV. Its dual-protected structure allows systematic exploration of N6 and 5'-O modifications to further optimize antiviral activity and pharmacokinetic properties, while the benzoyl esters provide a built-in prodrug element that may enhance cellular permeability [1].

5'-Modified Oligonucleotide & Conjugate Synthesis

The orthogonal protection of N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine—with N6-benzoyl stable to mild base and 5'-O-benzoyl removable under basic or enzymatic conditions—enables selective 5'-O deprotection followed by functionalization (e.g., phosphoramidite synthesis, fluorescent labeling, or biotinylation). This makes the compound an ideal starting material for preparing custom 5'-modified oligonucleotide building blocks that cannot be efficiently accessed from mono-protected Bz-dA [1].

Short Oligomer Solid-Phase Synthesis

For synthesis of short to moderate-length oligonucleotides (≤40-mers) where acid exposure is limited, N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine is an appropriate protected nucleoside intermediate. Users should implement optimized detritylation protocols (e.g., shortened TCA contact times) to mitigate depurination risk, as documented for N6-benzoyl-protected adenosines [1]. For long oligos or high-throughput chip-based synthesis, depurination-resistant amidites (e.g., amidine-protected dA) are recommended alternatives [2].

Biocatalytic Production of Protected Nucleoside Libraries

The demonstrated enzymatic 5'-O-benzoylation protocol (quantitative yield, >99% regioselectivity) provides a green chemistry route for scalable synthesis of N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine and related protected nucleosides. This application is particularly relevant for contract research organizations (CROs) and academic core facilities seeking to build libraries of protected nucleoside intermediates with high purity and reduced environmental impact [1].

Application
Selection Property
Validation Focus
Antiviral nucleoside structure-activity studies
5'-O-benzoyl antiviral context
Replicon assay EC50 endpoint review
5'-modified oligonucleotide & conjugate synthesis
Orthogonal protection strategy
Selective 5'-O deprotection efficiency
Short oligomer solid-phase synthesis
N6-benzoyl protection compatibility
Acid exposure time and depurination rate
Biocatalytic production of protected nucleoside libraries
Enzymatic synthesis scalability
Regioselectivity and yield consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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